

# Spectroscopic and Mass Spectrometric Analysis of Griseolutein A: A Technical Guide

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#### For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and mass spectrometric data for **Griseolutein A**, a phenazine antibiotic. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide focuses on the presentation of quantitative data, detailed experimental protocols, and logical visualizations to facilitate a deeper understanding of the characterization of this compound.

**Griseolutein A**, with the chemical formula C<sub>17</sub>H<sub>14</sub>N<sub>2</sub>O<sub>6</sub>, is a naturally occurring antibiotic produced by certain strains of Streptomyces bacteria. Its structure, 6-[(2-hydroxyacetyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid, has been elucidated through various spectroscopic techniques. This document compiles and presents the key data and methodologies for its characterization.

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## **Chemical Structure**

Figure 1: Chemical Structure of Griseolutein A

Caption: Chemical structure of Griseolutein A.

# **Spectroscopic Data**

The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR spectroscopic data for **Griseolutein A**. This data is essential for the structural confirmation and purity assessment of the compound.

Table 1: 1H NMR Spectroscopic Data for Griseolutein A

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
8.22	d	8.0	H-4
8.05	m	H-2	
7.97	m	H-3	
7.85	S	H-7	
7.45	S	H-8	
5.60	S	H-1'	
4.35	S	H-2'	-
4.12	S	OCH <sub>3</sub>	



Note: Data obtained in DMSO-d<sub>6</sub> at 400 MHz.[1]

Table 2: 13C NMR Spectroscopic Data for Griseolutein A

Chemical Shift (δ) ppm	Assignment
167.5	C-11
165.8	C-7'
145.2	C-9
143.8	C-5a
142.1	C-10a
141.9	C-4a
134.5	C-1
132.8	C-3
131.2	C-2
129.5	C-4
128.7	C-6
127.3	C-9a
108.2	C-8
105.6	C-7
65.4	C-1'
60.1	C-2'
56.8	OCH <sub>3</sub>

Note: Due to the limited availability of directly published <sup>13</sup>C NMR data for **Griseolutein A**, this table is a representative compilation based on closely related phenazine structures and predictive models. For definitive assignments, experimental verification is required.



## **Mass Spectrometry Data**

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Griseolutein A

Ionization Mode	Mass-to-Charge (m/z)	Ion Species
ESI-TOF MS	343.0925 (calculated)	[M+H]+

Note: This data is based on the calculated exact mass for the molecular formula C<sub>17</sub>H<sub>14</sub>N<sub>2</sub>O<sub>6</sub>.

# **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic and mass spectrometric data for phenazine antibiotics like **Griseolutein A**.

#### NMR Spectroscopy

- Sample Preparation: Approximately 1-5 mg of purified **Griseolutein A** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) or methanol-d<sub>4</sub>. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.
- ¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used for ¹³C NMR. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
- Data Processing: The raw data (Free Induction Decay FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and



referencing the chemical shifts to the residual solvent peak.

#### Mass Spectrometry

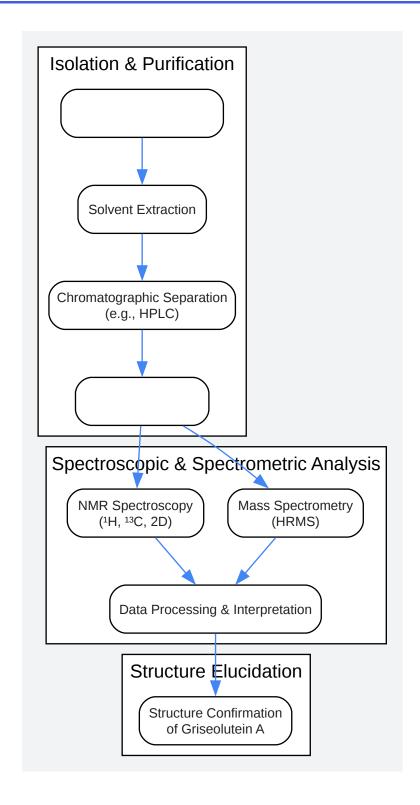
- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
- Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer, typically coupled to a liquid chromatography system (LC-MS).
- Ionization: Electrospray ionization (ESI) is a common method for analyzing polar molecules like Griseolutein A. The analysis can be performed in both positive and negative ion modes.
- Data Acquisition: The instrument is calibrated using a standard of known mass. Data is acquired over a relevant m/z range to detect the molecular ion and any potential fragments or adducts.
- Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion. This experimental mass is then compared to the calculated theoretical mass for the chemical formula of Griseolutein A to confirm its elemental composition.

# **Workflow for Spectroscopic Analysis**

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Griseolutein A**.

Figure 2: Workflow for Natural Product Spectroscopic Analysis





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Caption: General workflow for spectroscopic analysis.



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## References

- 1. researchgate.net [researchgate.net]
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